molecular formula C9H10INO2 B2900860 Methyl 2-amino-5-iodo-4-methylbenzoate CAS No. 1464091-62-0

Methyl 2-amino-5-iodo-4-methylbenzoate

Cat. No.: B2900860
CAS No.: 1464091-62-0
M. Wt: 291.088
InChI Key: NFCJVRIKQOSUBJ-UHFFFAOYSA-N
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Description

Methyl 2-amino-5-iodo-4-methylbenzoate: is an organic compound with the molecular formula C9H10INO2. This compound is a derivative of benzoic acid, featuring an amino group, a methyl group, and an iodine atom attached to the benzene ring. It is commonly used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 2-amino-5-iodo-4-methylbenzoate can be synthesized through a multi-step process. One common method involves the iodination of methyl 2-amino-4-methylbenzoate. The reaction typically uses iodine and a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, under acidic conditions. The reaction proceeds as follows:

    Iodination: Methyl 2-amino-4-methylbenzoate is treated with iodine and an oxidizing agent to introduce the iodine atom at the 5-position of the benzene ring.

    Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain pure methyl 2-amino-4-methyl-5-iodobenzoate.

Industrial Production Methods: Industrial production of methyl 2-amino-4-methyl-5-iodobenzoate follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions, such as temperature, concentration, and reaction time, to achieve high yields and purity. Industrial production may also incorporate continuous flow reactors and automated purification systems to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions: Methyl 2-amino-5-iodo-4-methylbenzoate undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom can be substituted with other functional groups, such as halogens, alkyl groups, or aryl groups, using appropriate reagents and conditions.

    Oxidation and Reduction Reactions: The amino group can undergo oxidation to form nitro or nitroso derivatives, while reduction can convert it to an amine or hydroxylamine.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura or Sonogashira coupling, to form biaryl or aryl-alkyne derivatives.

Common Reagents and Conditions:

    Substitution Reactions: Reagents such as sodium iodide, potassium tert-butoxide, or palladium catalysts are commonly used.

    Oxidation and Reduction Reactions: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride are employed.

    Coupling Reactions: Palladium catalysts, bases like potassium carbonate, and solvents like tetrahydrofuran or dimethylformamide are used.

Major Products Formed:

    Substitution Reactions: Products include methyl 2-amino-4-methyl-5-chlorobenzoate, methyl 2-amino-4-methyl-5-bromobenzoate, and other substituted derivatives.

    Oxidation and Reduction Reactions: Products include nitro, nitroso, amine, and hydroxylamine derivatives.

    Coupling Reactions: Products include biaryl and aryl-alkyne derivatives.

Scientific Research Applications

Methyl 2-amino-5-iodo-4-methylbenzoate has diverse applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis to create complex molecules and study reaction mechanisms.

    Biology: The compound is employed in the development of molecular probes and imaging agents for biological studies.

    Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds and potential drug candidates.

    Industry: The compound is utilized in the production of specialty chemicals, agrochemicals, and materials science research.

Mechanism of Action

The mechanism of action of methyl 2-amino-4-methyl-5-iodobenzoate depends on its specific application

    Binding to Enzymes: The compound can bind to enzymes, inhibiting or modulating their activity.

    Receptor Interaction: It may interact with cellular receptors, affecting signal transduction pathways.

    Chemical Reactivity: The compound’s functional groups can participate in chemical reactions, leading to the formation of reactive intermediates that exert biological effects.

Comparison with Similar Compounds

Methyl 2-amino-5-iodo-4-methylbenzoate can be compared with other similar compounds, such as:

    Methyl 2-amino-4-iodobenzoate: This compound lacks the methyl group at the 4-position, resulting in different reactivity and applications.

    Methyl 2-amino-5-iodobenzoate: The position of the iodine atom differs, leading to variations in chemical behavior and biological activity.

    Methyl 4-iodobenzoate:

Uniqueness: this compound is unique due to the presence of both an amino group and an iodine atom on the benzene ring, providing distinct reactivity and versatility in chemical synthesis and research applications.

Properties

IUPAC Name

methyl 2-amino-5-iodo-4-methylbenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10INO2/c1-5-3-8(11)6(4-7(5)10)9(12)13-2/h3-4H,11H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFCJVRIKQOSUBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1I)C(=O)OC)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10INO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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